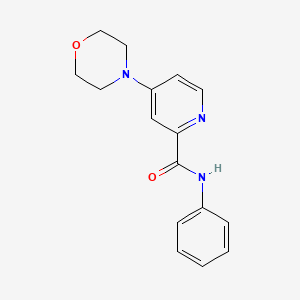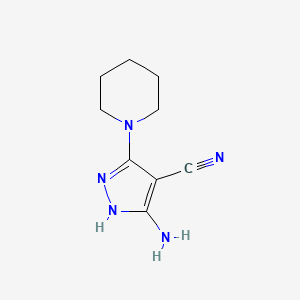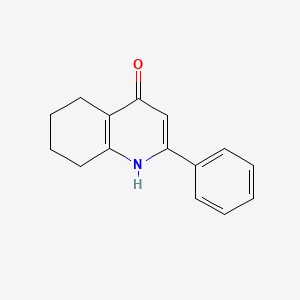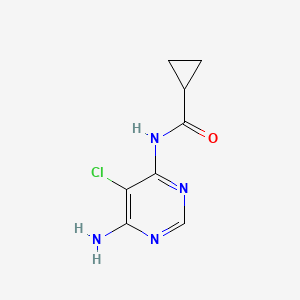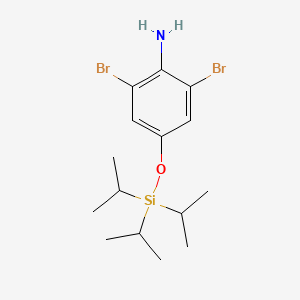
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is an organic compound with the molecular formula C15H25Br2NOSi. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydroxyl group at position 4 is protected by a triisopropylsilyl group. This compound is of interest in organic synthesis and various chemical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline typically involves the bromination of 4-((triisopropylsilyl)oxy)aniline. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to achieve the desired purity and yield.
化学反应分析
Types of Reactions
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2,6-diamino-4-((triisopropylsilyl)oxy)aniline derivatives.
科学研究应用
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
作用机制
The mechanism of action of 2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. The triisopropylsilyl group serves as a protecting group, which can be removed under specific conditions to reveal the hydroxyl group for further reactions.
相似化合物的比较
Similar Compounds
2,6-Dibromo-4-(trifluoromethoxy)aniline: Similar in structure but with a trifluoromethoxy group instead of a triisopropylsilyl group.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of a triisopropylsilyl group.
Uniqueness
2,6-Dibromo-4-((triisopropylsilyl)oxy)aniline is unique due to the presence of the triisopropylsilyl group, which provides steric protection and can be selectively removed. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups at specific positions on the benzene ring.
属性
分子式 |
C15H25Br2NOSi |
|---|---|
分子量 |
423.26 g/mol |
IUPAC 名称 |
2,6-dibromo-4-tri(propan-2-yl)silyloxyaniline |
InChI |
InChI=1S/C15H25Br2NOSi/c1-9(2)20(10(3)4,11(5)6)19-12-7-13(16)15(18)14(17)8-12/h7-11H,18H2,1-6H3 |
InChI 键 |
CTZCEESYXMXEEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)

![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)
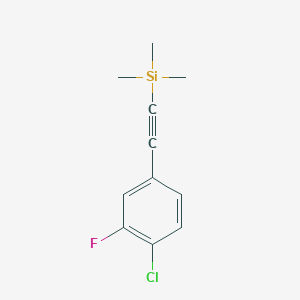
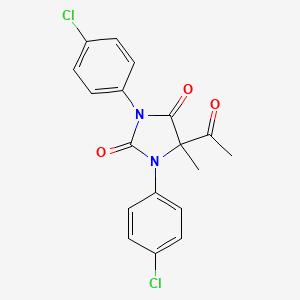
![2-chloro-N-[(2-chloroacetyl)carbamoyl]acetamide](/img/structure/B13991369.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
